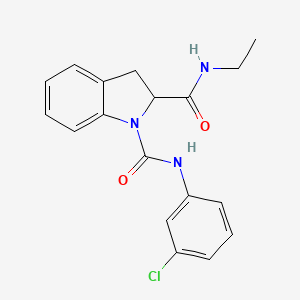
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide involves the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form N-(3-chlorophenyl)glycine ethyl ester. This intermediate is then reacted with indoline-1,2-dione to form the final product.
Starting Materials
3-chloroaniline, ethyl 2-bromoacetate, indoline-1,2-dione
Reaction
Step 1: 3-chloroaniline is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form N-(3-chlorophenyl)glycine ethyl ester., Step 2: The intermediate N-(3-chlorophenyl)glycine ethyl ester is then reacted with indoline-1,2-dione in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide., Step 3: The final product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has been extensively used in scientific research to study the JAK/STAT signaling pathway. This pathway is involved in the regulation of various cellular processes, including immune response, inflammation, and cancer. N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide inhibits the activity of JAK2, a member of the JAK family of tyrosine kinases, and prevents the phosphorylation of STAT3, a transcription factor that plays a key role in the JAK/STAT pathway. This inhibition leads to the suppression of downstream signaling events, resulting in the modulation of various cellular processes.
Mecanismo De Acción
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide inhibits the activity of JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of STAT3. The inhibition of STAT3 phosphorylation prevents its activation and translocation to the nucleus, where it regulates the transcription of various genes involved in cellular processes such as proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high affinity for JAK2. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has some limitations for lab experiments. It has been reported to have off-target effects, which can lead to the inhibition of other kinases. Additionally, its efficacy can be affected by the concentration of ATP in the cell, which can vary depending on experimental conditions.
Direcciones Futuras
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has several potential future directions for scientific research. It can be used to study the role of JAK/STAT signaling in various cellular processes, including cancer, inflammation, and immune response. Additionally, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can be used in combination with other inhibitors to study the synergistic effects of multiple signaling pathways. Furthermore, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can be modified to improve its specificity and reduce its off-target effects, leading to the development of more effective inhibitors for JAK/STAT signaling.
Propiedades
IUPAC Name |
1-N-(3-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-10-12-6-3-4-9-15(12)22(16)18(24)21-14-8-5-7-13(19)11-14/h3-9,11,16H,2,10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTHFSOMTDDCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2898591.png)
![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)
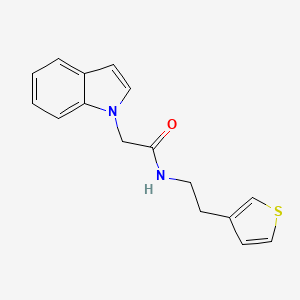
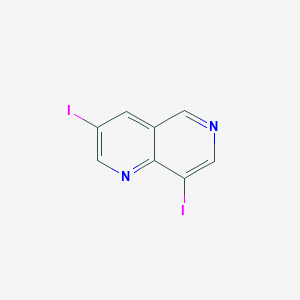
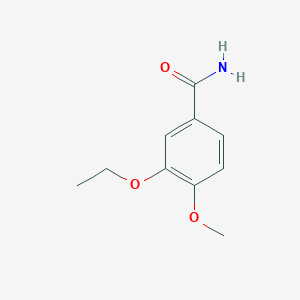
![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one](/img/structure/B2898603.png)
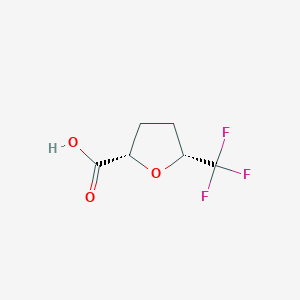
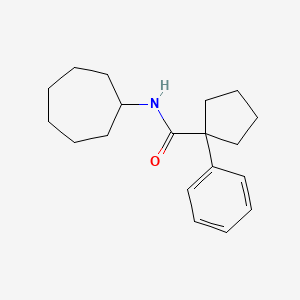
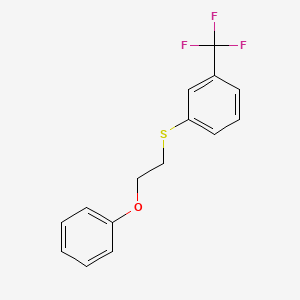
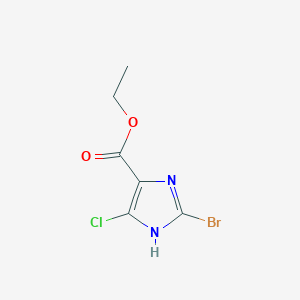
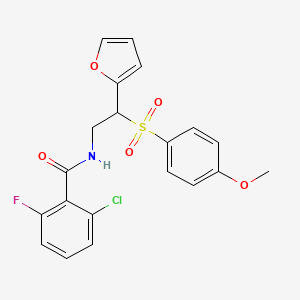
![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2898613.png)
![N-(4-butylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898614.png)